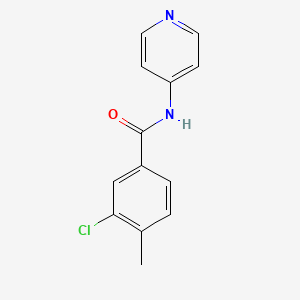
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as PCP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a wide range of cellular processes.
Applications De Recherche Scientifique
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been used to investigate the mechanism of PKC activation and inhibition, as well as its involvement in signal transduction pathways. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has also been used to study the role of PKC in cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a crucial role in a wide range of cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol binds to the catalytic domain of PKC and prevents its activation by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of PKC inhibition by 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is not fully understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol. One direction is to investigate the potential of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore the mechanism of PKC inhibition by 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol in more detail, which could lead to the development of more potent and specific PKC inhibitors. Additionally, further research is needed to investigate the potential side effects of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or zinc dust. The product is then purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCQAZIZXZKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)

methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)



![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)